molecular formula C7H7BF3KO B6342758 Potassium phenoxy-methyltrifluoroborate CAS No. 1027642-30-3

Potassium phenoxy-methyltrifluoroborate

Cat. No. B6342758
CAS RN: 1027642-30-3
M. Wt: 214.04 g/mol
InChI Key: OVYSNXCRBZPJIG-UHFFFAOYSA-N
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Description

Potassium phenoxy-methyltrifluoroborate is a chemical compound with the molecular formula C7H7BF3KO . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenoxymethyl group (C6H5OCH2-) bonded to a trifluoroborate ion (BF3-), along with a potassium ion (K+). The exact structure can be represented by the SMILES notation: B-(F)(F)F.[K+] .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 214.018 g/mol . It is a compound with 5 H-Bond acceptors and no H-Bond donors .

Scientific Research Applications

Synthesis and Characterization

  • Potassium phenolate has been used to synthesize novel oxonium salts with gold(I) tetrafluoroborate, characterized by NMR spectroscopy, mass spectrometry, and elemental analysis (Kolb et al., 1993).

Asymmetric Conjugate Arylation

  • Aryloxymethyltrifluoroborates, including potassium aryloxymethyltrifluoroborates, demonstrate high enantioselectivity in introducing 2-methoxyaryl groups to α,β-unsaturated carbonyl compounds, using a chiral diene-rhodium catalyst. This indicates significant potential in asymmetric conjugate arylation (Ming & Hayashi, 2016).

Cross-Coupling Reactions

  • Potassium N-methyltrifluoroborate isoindolin-1-one has been utilized in palladium-catalyzed cross-coupling reactions, highlighting the versatility of potassium trifluoroborates in synthetic chemistry (Nadaf & Seapy, 2014).
  • Nickel-catalyzed C-O activation of various phenol derivatives with potassium (hetero)aryltrifluoroborates provides a method to obtain heterobiaryls, demonstrating the utility of potassium trifluoroborates in forming biaryl structures (Molander & Beaumard, 2010).

Ether Synthesis

  • A copper(II)-catalyzed protocol for etherification of aliphatic alcohols utilizes air- and moisture-stable potassium alkenyl- and aryltrifluoroborate salts, showcasing the role of potassium trifluoroborates in mild and neutral ether synthesis (Quach & Batey, 2003).

CO2 Separation

  • Potassium tetrafluoroborate (KBF4) has been identified as a carrier that enhances CO2 transport in polymer electrolyte membranes, indicating its potential application in CO2 separation technology (Lee & Kang, 2021).

Addition to Aldehydes and Enones

  • Potassium alkenyl- and aryltrifluoroborates have been used in Rh(I) catalyzed additions to enones and aldehydes, providing a rapid method for synthesizing β-functionalized ketones and allylic/benzylic alcohols (Batey et al., 1999).

Safety and Hazards

Potassium phenoxy-methyltrifluoroborate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, and to avoid formation of dust and aerosols .

Mechanism of Action

Target of Action

Potassium Phenoxy-methyltrifluoroborate is a stable boronic acid surrogate . The primary targets of this compound are the enzymes and proteins involved in the Suzuki-Miyaura cross-coupling reactions and other carbon-carbon (C-C) bond-forming reactions . These reactions are fundamental in organic chemistry and are crucial for the synthesis of many complex organic compounds.

Mode of Action

The compound interacts with its targets by acting as a versatile and stable boronic acid surrogate . It facilitates the formation of C-C bonds, which are essential in the construction of complex organic molecules. Importantly, this compound is compatible with a wide range of functional groups and is stable to many commonly used and harsh reaction conditions .

Biochemical Pathways

It’s known that the compound plays a significant role in the suzuki-miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling, which is widely used in organic synthesis for the formation of C-C bonds.

Result of Action

The primary result of the action of this compound is the facilitation of C-C bond formation in Suzuki-Miyaura cross-coupling reactions and other similar reactions . This leads to the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on the specific molecules synthesized.

Action Environment

The efficacy and stability of this compound are influenced by various environmental factors. The compound is noted to be stable under many commonly used and harsh reaction conditions . This suggests that it can maintain its efficacy in a variety of environments.

properties

IUPAC Name

potassium;trifluoro(phenoxymethyl)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3O.K/c9-8(10,11)6-12-7-4-2-1-3-5-7;/h1-5H,6H2;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYSNXCRBZPJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](COC1=CC=CC=C1)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3KO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670217
Record name Potassium trifluoro(phenoxymethyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1027642-30-3
Record name Borate(1-), trifluoro(phenoxymethyl)-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1027642-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium trifluoro(phenoxymethyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium phenoxymethyltrifluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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